molecular formula C14H10BrCl2N3O2 B10921421 1-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione

1-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione

Cat. No.: B10921421
M. Wt: 403.1 g/mol
InChI Key: NAUCMNCIAZLUAM-UHFFFAOYSA-N
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Description

1-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of 1-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the bromo and dichlorobenzyl groups: This step involves electrophilic aromatic substitution reactions where bromine and dichlorobenzyl groups are introduced to the pyrazole ring.

    Cyclization to form the pyrrole-dione structure: This step often involves the use of strong acids or bases to facilitate the cyclization reaction, forming the final pyrrole-dione structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

1-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with similar compounds such as:

    1-Bromo-2,4-dichlorobenzene: Shares the bromo and dichlorobenzene moieties but lacks the pyrazole and pyrrole-dione structures.

    4-Bromo-1,2-dichlorobenzene: Similar in having bromo and dichlorobenzene groups but differs in the position of substituents and absence of pyrazole and pyrrole-dione rings.

    1-[4-Bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]ethanone: Contains the pyrazole and bromo-dichlorobenzyl groups but differs in the presence of an ethanone group instead of the pyrrole-dione structure.

The uniqueness of 1-[4-BROMO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C14H10BrCl2N3O2

Molecular Weight

403.1 g/mol

IUPAC Name

1-[4-bromo-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C14H10BrCl2N3O2/c15-10-7-19(6-8-1-2-9(16)5-11(8)17)18-14(10)20-12(21)3-4-13(20)22/h1-2,5,7H,3-4,6H2

InChI Key

NAUCMNCIAZLUAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=NN(C=C2Br)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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